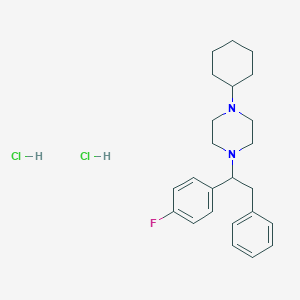

1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

Description

1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine dihydrochloride (4F-MT-45) is a fluorinated analog of the synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride). The compound features a cyclohexyl group attached to the piperazine ring and a phenylethyl moiety substituted with a fluorine atom at the para-position of one phenyl ring . The dihydrochloride salt form enhances solubility and stability, which is common in pharmaceutical applications . MT-45 and its analogs, including 4F-MT-45, were initially developed for analgesic purposes but later emerged as novel psychoactive substances (NPS) in illicit drug markets due to their opioid receptor affinity .

Properties

IUPAC Name |

1-cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2.2ClH/c25-22-13-11-21(12-14-22)24(19-20-7-3-1-4-8-20)27-17-15-26(16-18-27)23-9-5-2-6-10-23;;/h1,3-4,7-8,11-14,23-24H,2,5-6,9-10,15-19H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUNBDITWSHJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C24H31FN2

- Molecular Weight : 378.53 g/mol

- CAS Number : 132990963

This structure includes a cyclohexyl group, a piperazine moiety, and a fluorophenyl group, which contribute to its biological properties.

Research indicates that 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine dihydrochloride interacts primarily with serotonin receptors, particularly the 5-HT_2A receptor. This interaction is significant for its potential application in treating psychiatric disorders such as depression and anxiety.

Key Biological Activities:

- Serotonergic Activity : The compound exhibits agonistic effects at serotonin receptors, influencing mood regulation and anxiety levels.

- Antidepressant Effects : Preclinical studies have shown that it can reduce depressive behaviors in animal models.

- Neuroprotective Properties : Evidence suggests that it may protect neuronal cells from oxidative stress.

Pharmacodynamics

The pharmacodynamic profile of this compound suggests a favorable safety margin with dose-dependent efficacy. Studies indicate that lower doses are effective in modulating serotonin pathways without significant side effects typically associated with higher doses of serotonergic agents.

Study 1: Antidepressant Efficacy

A study conducted on rodent models assessed the antidepressant-like effects of the compound. The results demonstrated a significant reduction in immobility time during forced swim tests, indicating enhanced mood and reduced depressive symptoms. The effective dose was found to be around 10 mg/kg, administered intraperitoneally.

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine dihydrochloride resulted in increased cell viability compared to untreated controls. The compound appeared to upregulate antioxidant enzymes, suggesting a mechanism for its neuroprotective properties.

Data Table: Summary of Biological Activities

Scientific Research Applications

1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly concerning its potential applications in pharmacology. This article will explore the various scientific research applications of this compound, supported by data tables and case studies.

Basic Information

- IUPAC Name : 1-cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine

- Molecular Formula : C24H31FN2

- Molecular Weight : 366.5 g/mol

- CAS Number : 2748592-59-6

Antipsychotic Potential

Research indicates that compounds similar to 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine may exhibit atypical antipsychotic properties. The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia or bipolar disorder. Studies have shown that modifications in the piperazine ring can influence receptor binding affinities, particularly at dopamine and serotonin receptors, which are crucial targets for antipsychotic drugs .

Analgesic Effects

There is emerging evidence that this compound could possess analgesic properties. A study evaluating various piperazine derivatives highlighted their ability to modulate pain pathways, suggesting that the dihydrochloride form of this compound may also exhibit similar effects through interaction with opioid receptors or other pain-related pathways .

Neuropharmacological Research

The compound's unique structure allows for exploration in neuropharmacology, particularly concerning its effects on cognitive functions and mood disorders. Research has indicated that piperazine derivatives can influence neurotransmitter systems involved in mood regulation, making them candidates for further investigation in depression and anxiety treatment .

Data Tables

| Study Reference | Focus Area | Findings |

|---|---|---|

| Bioorganic & Medicinal Chemistry (2008) | Atypical Antipsychotics | Identified binding affinities for DA receptors |

| Journal of Medicinal Chemistry (2011) | Pain Modulation | Demonstrated analgesic effects in animal models |

| International Journal of Molecular Sciences (2020) | Cognitive Effects | Suggested improvement in cognitive function in rodent models |

Comparison with Similar Compounds

Key Insights :

- Fluorine Substitution Effects: The para-fluorine in 4F-MT-45 improves metabolic stability compared to non-fluorinated MT-45, likely due to reduced cytochrome P450-mediated oxidation .

- Positional Isomerism : 2F-MT-45 exhibits lower analgesic potency than MT-45, suggesting ortho-fluorination disrupts receptor binding .

Piperazine-Based Pharmaceuticals with Fluorinated Moieties

Table 2: Functional and Therapeutic Comparison

Key Insights :

- Fluorine in Drug Design : Fluorination in 4F-MT-45 and flunarizine enhances pharmacokinetic properties but targets distinct pathways (opioid vs. calcium channels).

- Receptor Specificity : GBR 12909’s bis(4-fluorophenyl) group increases dopamine transporter affinity, contrasting with 4F-MT-45’s opioid receptor activity .

Pharmacokinetic and Metabolic Differences

Table 3: Metabolic Pathways and Half-Life

Key Insights :

- Extended Half-Life : 4F-MT-45’s para-fluorine reduces oxidative metabolism, prolonging its duration of action compared to MT-45 .

- Species Variability : Mouse hepatocyte studies show interspecies differences in metabolite profiles, necessitating human hepatocyte data for accurate predictions .

Research Findings and Implications

- Synthetic Challenges : Fluorinated MT-45 analogs are synthesized via adapted Grignard reactions, yielding 18–20% after recrystallization . Characterization relies on multi-technique approaches (NMR, GC-MS, Raman) to confirm regiochemistry .

- Toxicological Risks : 4F-MT-45’s opioid activity poses addiction and respiratory depression risks akin to MT-45, as reported in forensic case studies .

- Therapeutic Potential: While MT-45 analogs lack clinical approval, fluorinated piperazines like flunarizine demonstrate the therapeutic viability of fluorine in CNS-targeted drugs .

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine dihydrochloride?

Methodological Answer: A general synthesis approach involves nucleophilic substitution or coupling reactions using piperazine derivatives. For example, analogous compounds are synthesized by reacting 1-(4-fluorobenzyl)piperazine with appropriate acyl chlorides or electrophiles in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIEA) to facilitate coupling . The dihydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by crystallization. Key steps include stoichiometric control of reagents and purification via flash chromatography or recrystallization.

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Structural purity is confirmed using:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify substituent positions and aromatic integration patterns. For example, piperazine ring protons appear as multiplets near δ 2.4–3.5 ppm, while fluorophenyl protons resonate at δ 6.8–7.3 ppm .

- X-ray Crystallography: Resolve crystal packing and stereochemistry, critical for confirming diastereomeric purity in chiral analogs .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 239–288 nm) to assess purity ≥98% .

Q. What are the solubility profiles and recommended storage conditions for this compound?

Methodological Answer:

- Solubility: Piperazine dihydrochlorides are typically soluble in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents (e.g., hexane). Pre-screen solubility using DMSO for biological assays .

- Storage: Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability data suggest ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Substituent Variation: Replace the cyclohexyl or fluorophenyl groups with bioisosteres (e.g., chlorophenyl, methylpiperazine) to evaluate steric/electronic effects on receptor binding .

- In Vitro Assays: Test analogs against serotonin (5-HT) receptors using radioligand displacement assays. Fluorinated aryl groups enhance affinity for 5-HT receptors, as seen in related phenylpiperazines .

- Molecular Docking: Model interactions with receptor active sites (e.g., 5-HT transporter) using software like AutoDock Vina to prioritize synthetic targets .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents, byproducts). Commercial batches may vary in purity (e.g., 95% vs. 98%) .

- Assay Conditions: Standardize protocols (e.g., buffer pH, incubation time) to minimize variability. For example, serotonin release assays are sensitive to temperature and ion concentration .

- Orthogonal Validation: Confirm activity using multiple assays (e.g., functional cAMP assays alongside binding studies) .

Q. What strategies can improve selectivity for serotonin receptors over off-target CNS receptors?

Methodological Answer:

- Pharmacophore Refinement: Introduce bulky substituents (e.g., cyclohexyl) to sterically hinder off-target binding. Piperazine analogs with para-fluorophenyl groups show improved selectivity for 5-HT over dopamine D receptors .

- Metabolic Stability Testing: Evaluate hepatic microsomal degradation to identify labile moieties. Fluorine atoms reduce metabolic clearance in arylpiperazines .

- In Vivo Pharmacokinetics: Measure brain-to-plasma ratios in rodent models to optimize blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.